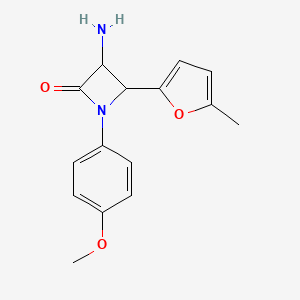

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one

Description

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by:

- 3-position: A primary amino group (-NH₂), offering hydrogen-bonding capacity and solubility.

- 4-position: A 5-methylfuran-2-yl substituent, contributing electron-rich aromaticity and steric bulk.

Its synthesis likely involves [2+2] cycloaddition or Staudinger-type reactions, common for β-lactams .

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

3-amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one |

InChI |

InChI=1S/C15H16N2O3/c1-9-3-8-12(20-9)14-13(16)15(18)17(14)10-4-6-11(19-2)7-5-10/h3-8,13-14H,16H2,1-2H3 |

InChI Key |

PQYHEDNPDKFEOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The methoxyphenyl and methylfuran groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Key Observations :

- Amino Group: Shared with CD11298958 and MFCD18838147, the amino group likely enhances solubility and hydrogen-bonding interactions compared to chloro or allyl substituents .

Physicochemical and Spectral Properties

- IR Spectroscopy: The amino group in the target compound would exhibit N-H stretches (~3280–3540 cm⁻¹), similar to compounds 5b and 5c in . The methylfuran’s C-O-C stretch (~1050–1200 cm⁻¹) would overlap with methoxy group vibrations .

- Thermal Stability : Melting points for nitro-substituted analogs (: 228–235°C) suggest moderate stability, while the target’s methylfuran may lower melting points due to reduced crystallinity.

Biological Activity

3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 229.28 g/mol. The compound features an azetidine ring, an amino group, and substituted aromatic systems that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of azetidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.008 |

| This compound | Escherichia coli | 0.03 |

| Reference Drug (Ampicillin) | Staphylococcus aureus | 0.05 |

These results suggest that the compound could be more effective than traditional antibiotics like ampicillin, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that azetidinone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerases, which are critical for DNA replication and repair.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that this compound exhibits cytotoxic effects on breast cancer cell lines (MCF7). The IC50 value for this compound was found to be significantly lower than that of standard chemotherapeutic agents, indicating a strong potential for further development.

The biological activity of this compound is attributed to several mechanisms:

- Topoisomerase Inhibition : The compound demonstrates strong inhibitory action against bacterial topoisomerases, which are essential for DNA replication.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, potentially through mitochondrial pathways.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells.

Safety and Toxicity

Toxicological assessments have shown that while the compound exhibits potent biological activity, it maintains a favorable safety profile when tested against human liver cell lines (HepG2). The absence of significant cytotoxicity at therapeutic concentrations suggests potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.